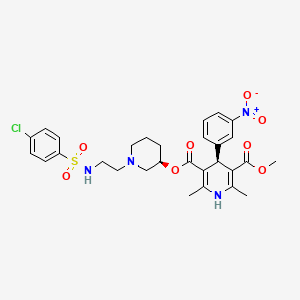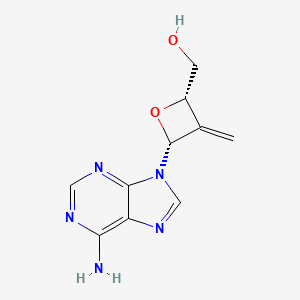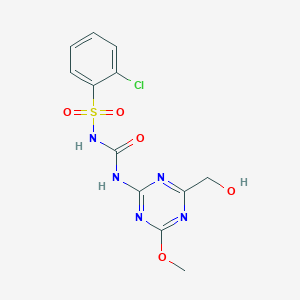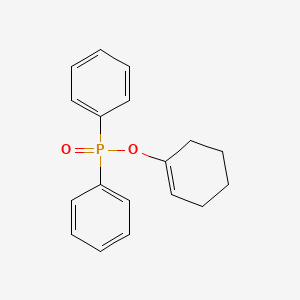
2,2'-Bi-1,4-dioxane, 3-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bi-1,4-dioxane, 3-butyl- is a chemical compound with the molecular formula C12H22O4 It is a derivative of 1,4-dioxane, a heterocyclic organic compound known for its use as a solvent and stabilizer
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1,4-dioxane, 3-butyl- typically involves the reaction of 1,4-dioxane with butylating agents under controlled conditions. One common method is the reaction of 1,4-dioxane with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of 2,2’-Bi-1,4-dioxane, 3-butyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Bi-1,4-dioxane, 3-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding dioxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of 2,2’-Bi-1,4-dioxane, 3-butyl-, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with butyl bromide.
Major Products Formed:
Oxidation: Formation of dioxane derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced dioxane compounds.
Substitution: Formation of butyl-substituted dioxane derivatives.
Applications De Recherche Scientifique
2,2’-Bi-1,4-dioxane, 3-butyl- has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of cyclic ethers and other heterocyclic compounds.
Biology: Investigated for its potential as a stabilizer in biological assays and as a component in drug delivery systems.
Medicine: Explored for its potential use in pharmaceutical formulations due to its solubility and stability properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-Bi-1,4-dioxane, 3-butyl- involves its interaction with molecular targets through various pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In biological systems, it may interact with cellular membranes and proteins, influencing their function and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,2’-Bi-1,4-dioxane, 3-butyl- can be compared with other similar compounds such as:
1,4-Dioxane: A simpler analog without the butyl substitution, used primarily as a solvent.
2,2’-Bi-1,4-dioxane: A related compound without the butyl group, with different chemical properties and applications.
3-Butyl-1,4-dioxane: A similar compound with the butyl group at a different position, leading to variations in reactivity and applications.
The uniqueness of 2,2’-Bi-1,4-dioxane, 3-butyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
6963-13-9 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
2-butyl-3-(1,4-dioxan-2-yl)-1,4-dioxane |
InChI |
InChI=1S/C12H22O4/c1-2-3-4-10-12(16-8-7-14-10)11-9-13-5-6-15-11/h10-12H,2-9H2,1H3 |
Clé InChI |
XMRNRCXSKHBACG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(OCCO1)C2COCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


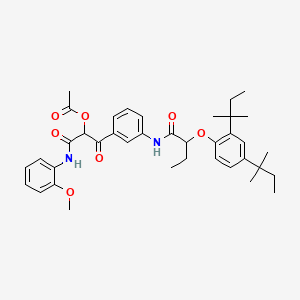

![cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
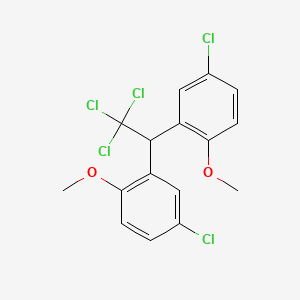
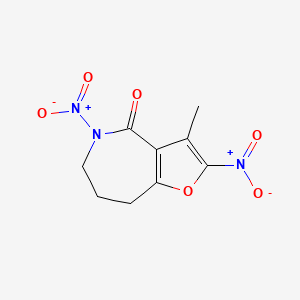
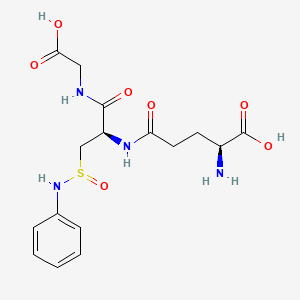

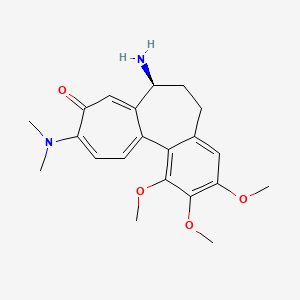
![Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate](/img/structure/B12792758.png)
